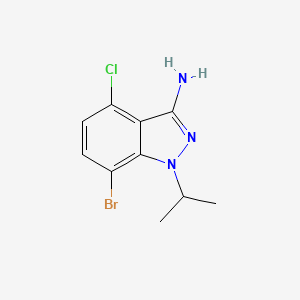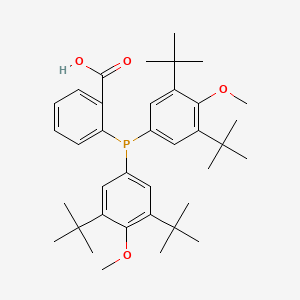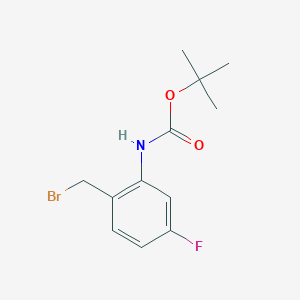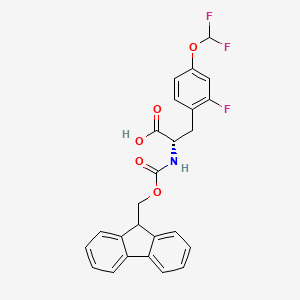
7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. This compound is notable for its use as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. The presence of bromine, chlorine, and isopropyl groups in its structure makes it a versatile building block in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine typically involves a multi-step process. One common method starts with the bromination of 2,6-dichlorobenzonitrile to introduce the bromine atom at the desired position. This is followed by a cyclization reaction with hydrazine to form the indazole ring . The reaction conditions often include the use of polar aprotic solvents such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) at elevated temperatures (around 60°C) with hydrazine hydrate and sodium acetate as reagents .
Industrial Production Methods
For large-scale production, the same synthetic route can be adapted with optimizations to improve yield and reduce costs. The process can be scaled up to hundred-gram quantities without the need for column chromatography purification, making it economically viable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: The formation of the indazole ring itself is a cyclization reaction involving hydrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can modify the functional groups attached to the indazole ring .
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs, including potential treatments for HIV and cancer.
Biological Studies: The compound is used to study the biological activity of indazole derivatives, which have shown promise as enzyme inhibitors and receptor modulators.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds, facilitating the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and chlorine atoms, along with the indazole ring, interact with the active sites of target proteins, disrupting their normal function . This can lead to the inhibition of viral replication in the case of HIV or the suppression of tumor growth in cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: Similar structure but with a methyl group instead of an isopropyl group.
6-Bromo-5-methylquinazolin-4(3H)-one: Another heterocyclic compound with similar bromine and chlorine substitutions.
Uniqueness
The presence of the isopropyl group in 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine provides unique steric and electronic properties, making it distinct from its analogs. This can result in different biological activities and chemical reactivity, offering advantages in specific applications .
Eigenschaften
Molekularformel |
C10H11BrClN3 |
|---|---|
Molekulargewicht |
288.57 g/mol |
IUPAC-Name |
7-bromo-4-chloro-1-propan-2-ylindazol-3-amine |
InChI |
InChI=1S/C10H11BrClN3/c1-5(2)15-9-6(11)3-4-7(12)8(9)10(13)14-15/h3-5H,1-2H3,(H2,13,14) |
InChI-Schlüssel |
DKDLSUITJAMOHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=CC(=C2C(=N1)N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate](/img/structure/B12836152.png)

![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)




![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)


